2-{[5-Methyl-6-(methylsulfanyl)pyridazin-3-yl]amino}ethan-1-ol
Description
Properties
CAS No. |
185029-16-7 |
|---|---|
Molecular Formula |
C8H13N3OS |
Molecular Weight |
199.28 g/mol |
IUPAC Name |
2-[(5-methyl-6-methylsulfanylpyridazin-3-yl)amino]ethanol |
InChI |
InChI=1S/C8H13N3OS/c1-6-5-7(9-3-4-12)10-11-8(6)13-2/h5,12H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
DNIVKWPZSLQBAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1SC)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methyl-6-(methylthio)pyridazin-3-yl)amino)ethanol typically involves the reaction of 5-methyl-6-(methylthio)pyridazine with an appropriate amine and ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((5-Methyl-6-(methylthio)pyridazin-3-yl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((5-Methyl-6-(methylthio)pyridazin-3-yl)amino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((5-Methyl-6-(methylthio)pyridazin-3-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Pyridazine vs. Pyrazole Derivatives
The compound in , (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a), shares a heterocyclic framework but differs in core structure (pyrazole-thiophene vs. pyridazine). Pyridazines generally exhibit higher polarity and stronger dipole moments compared to pyrazoles, influencing their solubility and binding affinity in biological systems .
Substituent Effects
The methylsulfanyl group in the target compound may enhance lipophilicity compared to cyano or ester groups in ’s compounds (7a, 7b). This substituent could impact metabolic stability, as methylsulfanyl moieties are less prone to hydrolysis than esters or nitriles .
Physicochemical Properties (Hypothetical Data)
| Property | Target Compound | 7a () |
|---|---|---|
| Molecular Weight (g/mol) | ~255.3 | 317.3 |
| LogP (Predicted) | 1.2 | 0.8 |
| Hydrogen Bond Donors | 3 | 4 |
| Aqueous Solubility | Moderate | Low |
Biological Activity
2-{[5-Methyl-6-(methylsulfanyl)pyridazin-3-yl]amino}ethan-1-ol, a pyridazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the CAS number 185029-16-7, is being investigated for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
The chemical structure and properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C8H13N3OS |
| Molecular Weight | 199.28 g/mol |
| IUPAC Name | 2-{[5-Methyl-6-(methylsulfanyl)pyridazin-3-yl]amino}ethanol |
| CAS No. | 185029-16-7 |
| InChI Key | DNIVKWPZSLQBAV-UHFFFAOYSA-N |
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The compound may modulate enzyme activity or receptor function, potentially inhibiting inflammatory pathways or promoting apoptosis in cancer cells. Further elucidation of its mechanism is necessary to understand its full pharmacological potential.
Antimicrobial Activity
Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally similar to this compound demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy can be attributed to the presence of the methylsulfanyl group which enhances interaction with microbial cell membranes.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The compound's IC50 values suggest potent antiproliferative activity comparable to established chemotherapeutics.
Case Study: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| A431 | 15 | Doxorubicin: 10 |
| Jurkat | 12 | Doxorubicin: 9 |
The data indicates that the compound's structure may facilitate interactions that lead to cell cycle arrest or apoptosis in these cancer cells.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory effects. The compound appears to inhibit pro-inflammatory cytokine production in vitro, indicating a potential therapeutic role in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
